
Étoposide
Vue d'ensemble
Description
Etoposide is a chemotherapeutic agent used primarily in the treatment of various types of cancer, including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer . It is a semisynthetic derivative of podophyllotoxin, a natural product extracted from the roots and rhizomes of plants of the Podophyllum genus . Etoposide works by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division .
Applications De Recherche Scientifique
Etoposide has a wide range of scientific research applications, including:
Mécanisme D'action
Etoposide exerts its effects by inhibiting the enzyme topoisomerase II, which is responsible for regulating DNA topology through a double-strand passage mechanism . By forming a complex with topoisomerase II and DNA, etoposide induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . Accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .
Safety and Hazards
Orientations Futures
Etoposide has shown therapeutic activity against testicular cancer, small cell carcinoma of the lung, leukemias, lymphomas, and more . The development of genomic sequencing has led to the identification of new T-ALL subgroups and potential targeted therapeutic approaches which could improve patients’ outcomes .
Méthodes De Préparation
Etoposide is synthesized through a semisynthetic process starting from podophyllotoxin. One common method involves the direct condensation of 4’-demethyl epipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in the presence of trimethylsilyl trifluoromethane sulfonate (TMSOTf) to yield 4’-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-0-ethylidene)-β-D-glucopyranoside, which is then converted to etoposide . This method provides enhanced yields, reduced reaction times, and more favorable isolation procedures compared to existing techniques .
Analyse Des Réactions Chimiques
Etoposide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert etoposide to its hydroquinone form.
Substitution: Etoposide can undergo substitution reactions, particularly at the glucopyranoside moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the O-quinone and hydroquinone derivatives of etoposide .
Comparaison Avec Des Composés Similaires
Etoposide is similar to other podophyllotoxin derivatives, such as teniposide and podophyllotoxin itself. etoposide is unique in its specific inhibition of topoisomerase II and its use in a wide range of cancer treatments .
Podophyllotoxin: The natural product from which etoposide is derived, used primarily for its antiviral and antimitotic properties.
Etoposide’s uniqueness lies in its semisynthetic nature, enhanced stability, and broad spectrum of anticancer activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Etoposide involves the conversion of podophyllotoxin to Etoposide through several chemical reactions.", "Starting Materials": [ "Podophyllotoxin", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Chloroacetyl chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Podophyllotoxin is reacted with methanesulfonic acid to form 4'-demethyl-epipodophyllotoxin.", "4'-demethyl-epipodophyllotoxin is oxidized with hydrogen peroxide and sodium hydroxide to form etoposide.", "Etoposide is treated with hydrochloric acid to obtain etoposide hydrochloride.", "Etoposide hydrochloride is reacted with acetic anhydride and triethylamine to form etoposide acetate.", "Etoposide acetate is reacted with chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form etoposide chloroacetate.", "Etoposide chloroacetate is hydrolyzed with sodium bicarbonate to obtain etoposide.", "Etoposide is purified using ethyl acetate, methanol, and water." ] } | |
Numéro CAS |
33419-42-0 |
Formule moléculaire |
C29H32O13 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25+,26-,27-,29+/m1/s1 |
Clé InChI |
VJJPUSNTGOMMGY-QBUITQBFSA-N |
SMILES isomérique |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Impuretés |
The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin. |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Apparence |
White to off-white solid powder |
Color/Form |
Crystals from methanol |
melting_point |
236-251 °C |
Autres numéros CAS |
33419-42-0 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water. Sol in alc: approx 0.76 mg/ml Water solubility: approx 0.08 mg/mL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha-D-Glucopyranosyl Isomer Etoposide Celltop Demethyl Epipodophyllotoxin Ethylidine Glucoside Eposide Eposin Eto GRY Eto-GRY Etomedac Etopos Etoposide Etoposide Pierre Fabre Etoposide Teva Etoposide, (5a alpha)-Isomer Etoposide, (5a alpha,9 alpha)-Isomer Etoposide, (5S)-Isomer Etoposide, alpha D Glucopyranosyl Isomer Etoposide, alpha-D-Glucopyranosyl Isomer Etoposido Ferrer Farma Exitop Lastet NSC 141540 NSC-141540 NSC141540 Onkoposid Riboposid Teva, Etoposide Toposar Vépéside Sandoz Vépéside-Sandoz Vepesid VP 16 VP 16 213 VP 16-213 VP 16213 VP-16 VP16 |
Pression de vapeur |
5.4X10-23 mm Hg at 25 °C /Estimated/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Etoposide?
A1: Etoposide primarily targets DNA Topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. [, ] It inhibits Topo II by trapping the enzyme in a complex with cleaved DNA, ultimately leading to DNA damage and cell death. []
Q2: How does Etoposide-induced DNA damage lead to cell death?
A2: Etoposide-induced DNA damage triggers a series of downstream events, including activation of p53, a tumor suppressor protein. [] p53 can initiate cell cycle arrest, giving the cell time to repair the damage, or, if the damage is too extensive, it can trigger apoptosis (programmed cell death). [, ]
Q3: What is the molecular formula and weight of Etoposide?
A3: While this specific information is not provided in the research excerpts, Etoposide's molecular formula is C29H32O13 and it has a molecular weight of 588.56 g/mol. This information can be readily found in publicly available chemical databases.
Q4: How does Etoposide perform in liposomal formulations for pulmonary delivery?
A5: Research indicates that Etoposide can be successfully incorporated into liposomes for pulmonary delivery. Freeze-dried liposomal formulations of Etoposide, using trehalose as a cryoprotectant, demonstrated good stability in terms of particle size and drug content for up to six months when stored at both ambient and refrigerated temperatures. []
Q5: What is the role of P-glycoprotein (P-gp) in the pharmacokinetics of Etoposide?
A6: P-glycoprotein (P-gp), encoded by the ABCB1 gene, plays a significant role in the absorption, distribution, and excretion of Etoposide. [, ] It acts as a transport protein, limiting the oral uptake of Etoposide and mediating its excretion across the gut wall. []
Q6: How does the ABCB1 (C1236T) polymorphism affect Etoposide's pharmacokinetics?
A7: The ABCB1 (C1236T) polymorphism has been shown to affect the transport activity of P-glycoprotein. Research using recombinant Caco-2 cell lines, expressing either the wild-type or variant P-gp, revealed that the variant P-gp transports Etoposide to a greater extent compared to the wild-type protein. [] This suggests that individuals with the ABCB1 (C1236T) polymorphism might experience altered Etoposide pharmacokinetics and potentially different therapeutic outcomes.
Q7: What is the bioavailability of oral Etoposide?
A8: The oral bioavailability of Etoposide is highly variable, ranging from 25% to 80% among cancer patients. [] This variability can be attributed, in part, to variations in transporter expression or activity, such as P-glycoprotein (P-gp), which influences the absorption and efflux of Etoposide. [, ]
Q8: What is the relationship between Etoposide exposure and neutropenia?
A9: Studies indicate a strong correlation between exposure to the free, pharmacologically active form of Etoposide and the risk of neutropenia, a significant decrease in neutrophils, a type of white blood cell. [] The higher the exposure to free Etoposide, the greater the risk of developing neutropenia.
Q9: What is the efficacy of oral Etoposide in treating metastatic breast cancer?
A10: A pooled analysis of twelve studies investigating the use of oral Etoposide in metastatic breast cancer revealed a moderate clinical effectiveness, with a pooled response rate of 18.5% and a clinical benefit rate of 45.8%. []
Q10: What are the known mechanisms of resistance to Etoposide?
A11: Resistance to Etoposide can arise through various mechanisms, including decreased expression of Topoisomerase II (Topo II), the primary target of Etoposide. [] Other mechanisms involve the multidrug-resistant phenotypes encoded by the mdr1 and MRP (multidrug resistance-associated protein) genes. []
Q11: What are the potential long-term effects of Etoposide treatment?
A13: Etoposide treatment has been associated with an increased risk of developing secondary acute myeloid leukemia (s-AML), a serious blood cancer. [] This risk appears to be higher when Etoposide is used in combination with cyclophosphamide. The latency period for developing s-AML after Etoposide treatment is typically 1-3 years, though longer periods have been reported. []
Q12: Have nanosuspensions been explored as a potential drug delivery system for Etoposide?
A14: Yes, research has investigated the use of Etoposide-loaded bovine serum albumin (BSA) nanosuspensions for parenteral delivery. [] This approach aims to improve the delivery of Etoposide, a poorly water-soluble drug, and potentially enhance its therapeutic efficacy while minimizing side effects.
Q13: What analytical techniques are commonly used to quantify Etoposide in biological samples?
A15: High-performance liquid chromatography (HPLC) is frequently employed to quantify Etoposide in biological samples, such as plasma. [, , ] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity. []
Q14: How do transporters like ABCC2 and ABCC3 influence Etoposide pharmacokinetics?
A16: ABCC2, also known as MRP2, plays a crucial role in the hepatobiliary excretion of Etoposide. [] ABCC3 (MRP3) contributes to the elimination of Etoposide glucuronide, a metabolite of Etoposide, from the liver into the bloodstream, which is subsequently eliminated in urine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



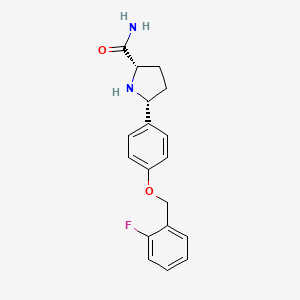

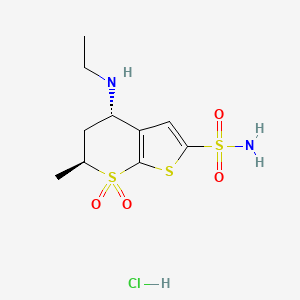
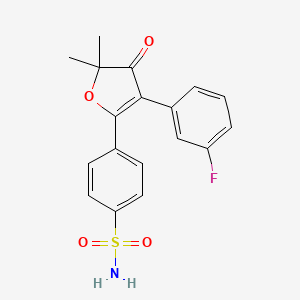

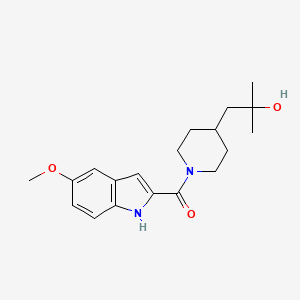
![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

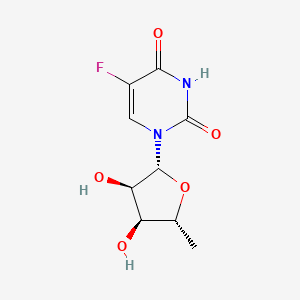
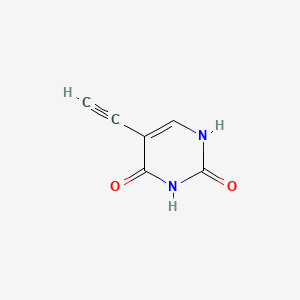

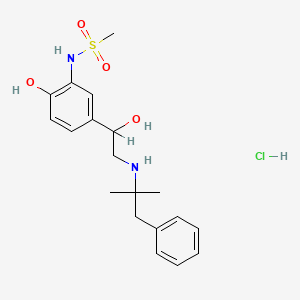
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)